molecular formula C23H19BrF3N3O3S B297569 N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide

N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide

Cat. No. B297569
M. Wt: 554.4 g/mol
InChI Key: QHOVYBOYHCQKGP-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide, also known as compound 1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been the focus of many scientific investigations.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide 1 involves the inhibition of a specific enzyme, called carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many cancer cells and is involved in the regulation of pH balance in these cells. By inhibiting CA IX, N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide 1 disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and inhibit the formation of new blood vessels in tumors. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for use in lab experiments. It is relatively easy to synthesize, and its mechanism of action is well understood. Additionally, it has been shown to be effective against drug-resistant cancer cells, making it a promising candidate for further research in this area. However, there are also some limitations to its use in lab experiments. It has been found to be toxic to normal cells at high concentrations, and its efficacy in vivo has not yet been fully established.

Future Directions

There are several future directions for research on N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide 1. One area of research could focus on the development of analogs of N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide 1 that have improved efficacy and reduced toxicity. Additionally, further research could be conducted to investigate the potential use of N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide 1 in combination with other anticancer agents to enhance its effectiveness. Finally, research could also be conducted to investigate the potential use of N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide 1 in the treatment of other diseases, such as inflammatory diseases, where its anti-inflammatory effects may be beneficial.

Synthesis Methods

The synthesis of N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide 1 involves the reaction of 4-bromobenzylamine with 2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide is then purified through column chromatography to obtain a pure form of N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide 1.

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in scientific research. It has shown promising results in various research studies, including its potential use as an anticancer agent. Compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. Additionally, it has been found to be effective against drug-resistant cancer cells, making it a promising candidate for further research in this area.

properties

Product Name

N-(4-bromobenzyl)-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide

Molecular Formula

C23H19BrF3N3O3S

Molecular Weight

554.4 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H19BrF3N3O3S/c24-19-12-10-17(11-13-19)15-30(34(32,33)20-7-2-1-3-8-20)16-22(31)29-28-14-18-6-4-5-9-21(18)23(25,26)27/h1-14H,15-16H2,(H,29,31)/b28-14+

InChI Key

QHOVYBOYHCQKGP-CCVNUDIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)N/N=C/C3=CC=CC=C3C(F)(F)F

SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC=CC=C3C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)NN=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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